1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
3’-Deoxy-methyl-2-thiouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is characterized by its unique structure, which includes a sulfur atom replacing an oxygen atom in the uridine molecule, enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-methyl-2-thiouridine typically involves the incorporation of sulfur into the nucleoside structure. One common method includes the use of silylated 2-thiouracil or 2-thiothymine as starting materials, which are then reacted with α-1-chloro-2-deoxy-3,5-di-toluoylribose . The reaction conditions often require specific catalysts and solvents to facilitate the incorporation of the sulfur atom.
Industrial Production Methods: Industrial production of 3’-Deoxy-methyl-2-thiouridine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient production of nucleoside analogs by incorporating thio-modified nucleosides into oligonucleotides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-methyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the compound makes it particularly reactive in these processes.
Common Reagents and Conditions: Common reagents used in the reactions of 3’-Deoxy-methyl-2-thiouridine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Deoxy-methyl-2-thiouridine can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
3’-Deoxy-methyl-2-thiouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Deoxy-methyl-2-thiouridine involves its incorporation into DNA or RNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The sulfur atom in the compound enhances its binding affinity to nucleic acids, making it a potent inhibitor of DNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
2-Thiouridine: Similar to 3’-Deoxy-methyl-2-thiouridine, 2-thiouridine contains a sulfur atom in place of an oxygen atom in the uridine molecule.
2-Thiothymine: This compound is another sulfur-modified nucleoside, known for its enhanced hybridization affinity and base discrimination ability.
Uniqueness: 3’-Deoxy-methyl-2-thiouridine is unique due to its specific structure, which includes a deoxy modification at the 3’ position and a methyl group. This combination enhances its biological activity and stability compared to other sulfur-modified nucleosides .
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,9+/m0/s1 |
InChI Key |
GBNAXPMJFIRMKP-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
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